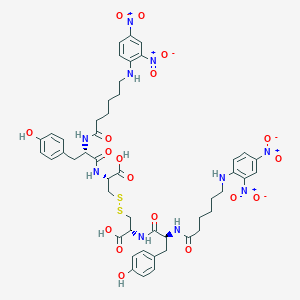
3-Oxo-11-methoxytabersonine
Vue d'ensemble
Description
Le Composé GSK 34 est un composé organique synthétique développé par GlaxoSmithKline. Il est connu pour ses effets inhibiteurs puissants sur des cibles protéiques spécifiques, ce qui en fait un outil précieux dans la recherche biochimique et pharmacologique. La structure du composé comprend un noyau de pyrrole-2,5-dione, substitué par un groupe 5-fluoro-1-méthylindole-3-yle et un groupe 3-(2,3-dihydroxypropylamino)phényle .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du Composé GSK 34 implique plusieurs étapes, commençant par la préparation du noyau de pyrrole-2,5-dione. Cela est généralement réalisé par une réaction de condensation entre une dicétone appropriée et une amine. Les groupes indole et phényle sont ensuite introduits par des réactions de substitution ultérieures, souvent dans des conditions qui favorisent la régiosélectivité et un rendement élevé .
Méthodes de production industrielle : La production industrielle du Composé GSK 34 impliquerait probablement l’optimisation de la voie de synthèse afin de maximiser le rendement et la pureté tout en minimisant le coût et l’impact environnemental. Cela pourrait inclure l’utilisation de réacteurs à flux continu, de techniques de purification avancées et de principes de chimie verte pour réduire les déchets et la consommation d’énergie .
Analyse Des Réactions Chimiques
Types de réactions : Le Composé GSK 34 peut subir diverses réactions chimiques, notamment :
Oxydation : Les groupes hydroxyle sur le cycle phényle peuvent être oxydés pour former des quinones.
Réduction : Les groupes carbonyle du noyau de pyrrole-2,5-dione peuvent être réduits pour former des alcools.
Substitution : L’atome de fluor sur le cycle indole peut être substitué par d’autres nucléophiles dans des conditions appropriées.
Réactifs et conditions courants :
Oxydation : Réactifs tels que le permanganate de potassium ou le trioxyde de chrome en conditions acides.
Réduction : Réactifs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.
Substitution : Nucléophiles tels que les amines ou les thiols en présence d’une base.
Principaux produits :
Oxydation : Dérivés de la quinone.
Réduction : Dérivés de l’alcool.
Substitution : Divers dérivés de l’indole substitués.
4. Applications de la recherche scientifique
Le Composé GSK 34 a une large gamme d’applications dans la recherche scientifique :
Chimie : Utilisé comme sonde pour étudier les mécanismes réactionnels et la cinétique enzymatique.
Biologie : Utilisé dans des essais cellulaires pour étudier les voies cellulaires et les interactions protéiques.
Médecine : Exploré comme agent thérapeutique potentiel pour des maladies telles que le cancer et les maladies neurodégénératives.
Industrie : Utilisé dans le développement de nouveaux médicaments et comme étalon en chimie analytique
Applications De Recherche Scientifique
GSK Compound 34 has a wide range of applications in scientific research:
Chemistry: Used as a probe to study reaction mechanisms and enzyme kinetics.
Biology: Employed in cell-based assays to investigate cellular pathways and protein interactions.
Medicine: Explored as a potential therapeutic agent for diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new drugs and as a standard in analytical chemistry
Mécanisme D'action
Le Composé GSK 34 exerce ses effets en se liant au site actif de sa protéine cible, inhibant ainsi sa fonction normale. Cette inhibition perturbe les réactions biochimiques clés au sein de la cellule, conduisant à une cascade d’effets en aval. Les cibles moléculaires du composé comprennent les enzymes impliquées dans la transduction du signal et les voies métaboliques .
Composés similaires :
GSK-3484862 : Un autre inhibiteur développé par GlaxoSmithKline, ciblant la DNMT1 pour la dégradation.
Inhibiteurs de GSK-3β : Composés tels que le chlorure de lithium et l’acide valproïque, qui inhibent la glycogène synthase kinase-3 bêta
Unicité : Le Composé GSK 34 est unique en raison de ses caractéristiques structurales spécifiques et de sa forte sélectivité pour sa protéine cible. Contrairement à d’autres inhibiteurs, il combine un noyau de pyrrole-2,5-dione avec un indole fluoré et un groupe phényle dihydroxypropylamino, offrant un mécanisme d’action distinct et un potentiel thérapeutique .
Comparaison Avec Des Composés Similaires
GSK-3484862: Another inhibitor developed by GlaxoSmithKline, targeting DNMT1 for degradation.
GSK-3β Inhibitors: Compounds like lithium chloride and valproic acid, which inhibit glycogen synthase kinase-3 beta
Uniqueness: GSK Compound 34 is unique due to its specific structural features and high selectivity for its target protein. Unlike other inhibitors, it combines a pyrrole-2,5-dione core with a fluorinated indole and a dihydroxypropylamino phenyl group, providing a distinct mechanism of action and therapeutic potential .
Propriétés
IUPAC Name |
methyl (12R,19S)-12-ethyl-5-methoxy-15-oxo-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,9,13-pentaene-10-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-4-21-8-7-17(25)24-10-9-22(20(21)24)15-6-5-13(27-2)11-16(15)23-18(22)14(12-21)19(26)28-3/h5-8,11,20,23H,4,9-10,12H2,1-3H3/t20-,21-,22?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULVYAIAFWAUMLF-LGTSYYJHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CC(=C3C4(C1N(CC4)C(=O)C=C2)C5=C(N3)C=C(C=C5)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]12CC(=C3C4([C@H]1N(CC4)C(=O)C=C2)C5=C(N3)C=C(C=C5)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00908017 | |
| Record name | Methyl 16-methoxy-8-oxo-2,3,6,7-tetradehydroaspidospermidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00908017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102719-84-6 | |
| Record name | 3-Oxo-11-methoxytabersonine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102719846 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 16-methoxy-8-oxo-2,3,6,7-tetradehydroaspidospermidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00908017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Aminobenzo[d]thiazole-6-carbaldehyde](/img/structure/B25873.png)





![tert-butyl (4S,7S)-7-(1,3-dioxoisoindol-2-yl)-6,10-dioxo-2,3,4,7,8,9-hexahydro-1H-pyridazino[1,2-a]diazepine-4-carboxylate](/img/structure/B25883.png)






